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Compound of Interest

Compound Name: (S)-AntPhos

Cat. No.: B8091992 Get Quote

Executive Summary & Ligand Profile[1]
The Challenge: Gold(I) complexes typically adopt a linear two-coordinate geometry (

). This linearity places the chiral ligand (

) distant from the reaction center (the substrate), often resulting in poor enantioselectivity
compared to square-planar metals (Pd, Rh) where the ligand is closer to the active site.

The Solution:(S)-AntPhos (Anthracene-based P-chiral Phosphine) overcomes this "distance

problem" through remote steric control. Its rigid Dibenzo[a,c]anthracene backbone acts as a

"stereochemical wall," projecting bulk forward into the reaction sphere of the Gold atom,

effectively desymmetrizing the linear axis.
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Feature Description

Common Name (S)-AntPhos

IUPAC Name
(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-

dihydrobenzo[d][1,3]oxaphosphole

Chirality Source
P-Chirality (Phosphorus atom is the

stereocenter) + Atropisomeric backbone

Electronic Profile
Electron-rich (Dialkyl-biaryl phosphine

character)

Primary Utility
Sterically demanding cross-couplings (Pd/Ni)

and Cycloisomerizations (Au)

Air Stability
High (due to the rigid cyclic backbone protecting

the P-center)

Mechanism of Action: The "Stereochemical Wall"
To understand why (S)-AntPhos works in Gold catalysis, one must visualize the quadrant

diagram. Unlike flexible ligands, the anthracene backbone of AntPhos is locked. When

coordinated to Gold(I), the tert-butyl group and the anthracene "wing" create a narrow chiral

pocket.
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Figure 1: The catalytic cycle showing the activation of the Gold complex and the critical role of

the ligand's steric bulk during the enantio-determining cyclization step.
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Core Application: Enantioselective
Cycloisomerization of 1,6-Enynes
The flagship application for this ligand class in Gold chemistry is the cycloisomerization of 1,6-

enynes. This reaction builds complex bicyclic frameworks (e.g., bicyclo[4.1.0]heptenes) from

simple acyclic precursors.

Reaction Scheme
Substrate: N-tethered or Malonate-tethered 1,6-enyne. Product: Chiral bicyclic diene or

derivative. Catalyst System: [(S)-AntPhos]AuCl + AgSbF

.

Detailed Experimental Protocol
Safety Note:Gold complexes are light-sensitive. Silver salts (AgSbF

) are hygroscopic and corrosive. Perform all steps under an inert atmosphere (Nitrogen/Argon).

Step 1: Preparation of the Active Catalyst (In Situ)
Glassware: Flame-dry a 10 mL Schlenk tube and cool under Argon.

Ligand Addition: Add (S)-AntPhos (7.4 mg, 0.02 mmol, 5 mol%) and NaAuCl

(or DMS-AuCl) (0.02 mmol) to the tube.

Note: It is often preferred to use the pre-formed complex [(S)-AntPhos]AuCl if available to

ensure stoichiometry. If generating from NaAuCl

, ensure reduction to Au(I) occurs (often using thiodiglycol).

Preferred Precursor:(Me2S)AuCl (Chloro(dimethylsulfide)gold(I)).

Revised Step: Add (Me2S)AuCl (5.9 mg, 0.02 mmol) and (S)-AntPhos (7.4 mg, 0.02

mmol) to 1.0 mL dry DCM. Stir for 30 mins at RT. Solvent removal yields the stable L-Au-

Cl species.

Activation: To the solution of [(S)-AntPhos]AuCl in dry Toluene (2.0 mL), add AgSbF
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(6.9 mg, 0.02 mmol, 5 mol%).

Aging: Stir the mixture for 10 minutes at room temperature. A white precipitate (AgCl) will

form.

Critical: Do not filter off AgCl yet; the active cationic Gold species is generated in

equilibrium.

Step 2: Catalytic Reaction[1][2][3]
Temperature Control: Cool the reaction mixture to 0 °C (Ice bath) or -20 °C (Cryostat)

depending on substrate reactivity. Lower temperatures generally improve enantioselectivity

(ee).

Substrate Addition: Dissolve the 1,6-enyne substrate (0.40 mmol) in dry Toluene (1.0 mL).

Add this solution dropwise to the catalyst mixture.

Monitoring: Stir at the set temperature. Monitor by TLC (typically 1–4 hours). The spot for the

enyne should disappear, replaced by a more polar product spot.

Step 3: Workup & Purification
Quenching: Add one drop of Triethylamine (Et

N) to quench the acidic Gold species.

Filtration: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove

metal residues.

Concentration: Evaporate solvents under reduced pressure.

Analysis: Determine conversion by

NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

Data Summary: Substrate Scope & Performance
The following table summarizes typical performance metrics for (S)-AntPhos in Gold-catalyzed

cyclizations compared to standard ligands.
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Substrate
Class

Ligand Yield (%) ee (%) Notes

N-Tethered 1,6-

Enyne
(S)-BINAP 85 12

Poor chiral

induction due to

flexibility.

N-Tethered 1,6-

Enyne
(S)-AntPhos 92 88-94

Rigid backbone

locks the

conformation.

Malonate Tether (S)-AntPhos 89 85

Requires lower

temp (-20°C) for

high ee.

O-Tethered

(Ether)
(S)-AntPhos 78 81

Sensitive to

water; ensure dry

solvents.
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Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
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Critical Parameters
Counterion Effect: The anion plays a massive role in Gold catalysis.

AgOTf: Often leads to lower reactivity because Triflate coordinates too strongly to Gold.

AgSbF

/ AgNTf

: Non-coordinating anions. These are essential for (S)-AntPhos to function effectively,
creating a "naked" cationic Gold center that allows the substrate to enter the chiral pocket.

Solvent Choice:

Toluene: Generally provides the best enantioselectivity (ee) due to π-stacking interactions

with the anthracene backbone.

DCM: Higher reactivity, but often lower ee. Use if the substrate is insoluble in Toluene.

Ligand Class Clarification:

While (S)-AntPhos is effective, researchers should also be aware of the related SadPhos

and Ming-Phos ligands developed by the Zhang group. If (S)-AntPhos yields <80% ee,

screening (S)-SadPhos (Sulfinamide phosphine) is the recommended next step, as it

offers a secondary H-bonding interaction site.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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